molecular formula C16H24N2O2 B13066938 Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate

Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate

Cat. No.: B13066938
M. Wt: 276.37 g/mol
InChI Key: ZAYVMMAONMQLNZ-UHFFFAOYSA-N
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Description

Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a piperidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with 2-(piperidin-4-yl)propan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with binding sites on proteins, potentially modulating their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-(piperidin-4-yl)ethyl]carbamate
  • Benzyl N-[2-(piperidin-4-yl)methyl]carbamate
  • Benzyl N-[2-(piperidin-4-yl)butyl]carbamate

Uniqueness

Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate is unique due to the specific positioning of the piperidine ring and the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl N-(2-piperidin-4-ylpropan-2-yl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,14-8-10-17-11-9-14)18-15(19)20-12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3,(H,18,19)

InChI Key

ZAYVMMAONMQLNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCNCC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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